3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
Description
Contextualization within Iodinated Tyrosine Derivative Research
Iodinated tyrosine derivatives are fundamental to the physiology of all vertebrates. oup.com The process of coupling iodine with tyrosine was a critical step in the evolution of complex cell-to-cell signaling. oup.com In the thyroid gland, the iodination of tyrosine residues on the protein thyroglobulin is the foundational step for producing thyroid hormones. fiveable.mewikipedia.org This process yields two key precursors: monoiodotyrosine (MIT) and diiodotyrosine (DIT). fiveable.me
Scientific research extends beyond these natural molecules to include a vast array of synthetic derivatives. These synthetic analogs, including 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, are created to explore structure-activity relationships. By systematically altering the structure of the parent compounds, researchers can investigate how specific chemical modifications influence biological activity, receptor binding, and metabolic stability. For instance, other synthetic derivatives like 3,5-Diiodo-O-(4-methoxyphenyl)-L-tyrosine are studied as potential thyroid hormone analogs. cymitquimica.com
Significance in Thyroid Hormone Biosynthesis Research
The biosynthesis of thyroid hormones is a multi-step process occurring in the thyroid follicles. researchgate.net It begins with the uptake of iodide from the blood and its oxidation to iodine. The enzyme thyroid peroxidase then attaches this iodine to tyrosine residues within the thyroglobulin protein, forming MIT and DIT. wikipedia.org Subsequently, these iodotyrosine molecules are coupled together: two molecules of DIT combine to form thyroxine (T4), and one molecule of MIT and one of DIT combine to form triiodothyronine (T3). wikipedia.orgresearchgate.net
This compound is not a natural intermediate in this pathway. Its significance lies in its structural mimicry of both the precursors (it contains the 3,5-diiodo-L-tyrosine core) and the final hormones (it possesses an ether linkage similar to the one that defines thyronines like T3 and T4). This structural similarity makes it a compound of interest for studying the enzymes and receptors involved in the thyroid hormone cascade, potentially acting as a competitive inhibitor, a substrate for deiodinases, or a ligand for thyroid hormone receptors. cymitquimica.comcaymanchem.com
Unique Structural Features and Their Influence on Research Focus
The specific structure of this compound dictates its potential chemical properties and biological interactions. Its key features include:
The L-Tyrosine Backbone: This provides the fundamental amino acid structure, suggesting potential recognition by amino acid transporters and enzymatic systems that process tyrosine and its derivatives. cymitquimica.com
Di-iodination at the 3 and 5 Positions: The two iodine atoms on the inner phenyl ring are crucial. This arrangement is identical to that in DIT and the inner ring of T4 and T3. nih.gov The bulky, lipophilic iodine atoms are known to be critical for binding to thyroid hormone receptors.
The Ether Linkage: The oxygen bridge connecting the two aromatic rings is the defining feature of a thyronine structure, distinguishing it from the precursor iodotyrosines. Research on analogs like 3,5-Diiodo-L-thyronine (3,5-T2) explores the biological activities of such structures. sigmaaldrich.comscbt.com
The O-(3-methylphenyl) Group: This outer ring is the most unique feature of the compound. Unlike natural thyroid hormones which have a 4-hydroxyphenyl outer ring, this compound has a phenyl group with a methyl substituent at the meta-position. This modification significantly alters the molecule's steric and electronic profile, making it a valuable tool to probe the specific structural requirements of receptor binding pockets. The methyl group increases lipophilicity, which could influence its absorption, distribution, and metabolism. cymitquimica.com
These features direct research towards its potential as a thyromimetic (a substance that mimics thyroid hormones) or as an antagonist to probe hormone-receptor interactions. nih.gov
Current Research Gaps and Emerging Avenues
The primary research gap for this compound is the limited body of published data detailing its specific biological activities. While its structure is based on well-understood pharmacophores, its unique combination of features means its precise effects cannot be fully predicted without empirical study.
Emerging research avenues could include:
Synthesis and Pharmacological Characterization: The first step would be the targeted synthesis and purification of the compound, followed by in vitro assays to determine its binding affinity for different thyroid hormone receptor isoforms (α and β).
Metabolic Stability Studies: Investigating its susceptibility to metabolism, particularly by deiodinase enzymes that are responsible for activating and deactivating thyroid hormones.
Probing Receptor-Ligand Interactions: Using it as a molecular probe in structural biology studies (e.g., X-ray crystallography) to understand how the 3-methylphenyl group interacts with the ligand-binding pocket of thyroid receptors.
Radiolabeling Applications: The presence of iodine atoms allows for potential radiolabeling with isotopes like ¹²³I, ¹²⁵I, or ¹³¹I. Radioiodinated analogs of tyrosine have been developed as imaging agents for tumors, suggesting a possible, though unexplored, application in nuclear medicine. nih.gov
Compound Data Tables
The following tables provide chemical and physical properties for the parent compound, 3,5-Diiodo-L-tyrosine (DIT), and a related thyronine analog, 3,5-Diiodo-L-thyronine, to provide context for the featured compound.
Table 1: Properties of 3,5-Diiodo-L-tyrosine (DIT) Data sourced from PubChem CID 9305 and other chemical suppliers. caymanchem.comnih.govnist.gov
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Molecular Formula | C₉H₉I₂NO₃ |
| Molecular Weight | 432.98 g/mol |
| CAS Number | 300-39-0 |
| Appearance | White to light yellow crystalline powder |
| Biological Role | Intermediate in thyroid hormone synthesis |
Table 2: Properties of 3,5-Diiodo-L-thyronine (3,5-T2) Data sourced from chemical suppliers. sigmaaldrich.comscbt.com
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
| Molecular Formula | C₁₅H₁₃I₂NO₄ |
| Molecular Weight | 525.08 g/mol |
| CAS Number | 1041-01-6 |
| Synonyms | O-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine, L-T2 |
| Biological Role | Metabolically active thyroid hormone analog |
Structure
3D Structure
Properties
CAS No. |
5383-39-1 |
|---|---|
Molecular Formula |
C16H15I2NO3 |
Molecular Weight |
523.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI Key |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diiodo O 3 Methylphenyl L Tyrosine
Direct Iodination Strategies and Optimizations
The introduction of iodine atoms onto the tyrosine molecule is a critical step in the synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine. Direct iodination of L-tyrosine is a common method to produce 3,5-diiodo-L-tyrosine, a key intermediate. chemicalbook.com This electrophilic aromatic substitution reaction is typically carried out using molecular iodine (I₂) in the presence of a base or an oxidizing agent.
The tyrosine ring is activated towards electrophilic substitution by the hydroxyl group, directing the incoming iodine atoms to the ortho positions (positions 3 and 5). The reaction is often performed in an aqueous medium, and the pH is a critical parameter to control the rate and selectivity of the reaction.
Table 1: Reagents and Conditions for Direct Iodination of Tyrosine
| Reagent | Catalyst/Solvent | Conditions | Outcome |
| Iodine (I₂) | Sodium iodide, Aqueous ethylamine | - | Synthesis of 3,5-diiodo-L-tyrosine. chemicalbook.com |
| Iodine (I₂) | Acetic and hydrochloric acids, Hydrogen peroxide | - | Synthesis of 3,5-diiodo-L-tyrosine. chemicalbook.com |
| Radioiodine | Iodo-gen, Aqueous system | - | High yields (>80%) for radioiodination of L-tyrosine. nih.gov |
| Radioiodine | Iodo-gen, Homogeneous TFA solutions with ~10% water | - | Reasonable yields (60%) for less-activated O-methyl analogues. nih.gov |
Optimizing the iodination reaction involves controlling the stoichiometry of the iodinating agent to favor di-substitution over mono-substitution. The reaction temperature and time are also adjusted to maximize the yield and minimize the formation of byproducts. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Ether Linkage Formation via Coupling Reactions
The formation of the diaryl ether linkage between the 3,5-diiodo-L-tyrosine intermediate and the 3-methylphenyl group is a key step in the synthesis. Several cross-coupling reactions can be employed for this purpose, with the Ullmann condensation and the Buchwald-Hartwig amination being prominent examples. beilstein-journals.orgorganic-chemistry.org
The Ullmann condensation typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. beilstein-journals.org In the context of synthesizing this compound, this would involve coupling a protected 3,5-diiodo-L-tyrosine with 3-methylphenol.
The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling reaction, offers a milder and more versatile alternative for the formation of C-O bonds. organic-chemistry.org This reaction can be used to couple an aryl halide or triflate with an alcohol. For the synthesis , a protected 3,5-diiodo-L-tyrosine could be coupled with 3-methylphenol or a 3-methylphenylboronic acid.
Table 2: Common Coupling Reactions for Diaryl Ether Synthesis
| Reaction | Catalyst | Reactants | General Conditions |
| Ullmann Condensation | Copper (e.g., CuI) | Aryl halide and phenol | High temperatures, base. beilstein-journals.org |
| Buchwald-Hartwig Amination | Palladium with phosphine (B1218219) ligands | Aryl halide/triflate and alcohol/phenol | Milder conditions, base. organic-chemistry.org |
| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic acid and phenol | Room temperature, tertiary amine. organic-chemistry.org |
The choice of the specific coupling reaction and its conditions, such as the catalyst, ligand, base, and solvent, needs to be carefully optimized to achieve a high yield of the desired diaryl ether.
Enzymatic and Biomimetic Synthetic Approaches for Iodinated Tyrosine Derivatives
Enzymatic and biomimetic approaches offer a green and highly selective alternative to traditional chemical synthesis for the iodination of tyrosine. Enzymes such as chloroperoxidase and thyroid peroxidase can catalyze the iodination of tyrosine in the presence of iodide and a peroxide. nih.govoup.com
These enzymatic reactions proceed under mild conditions and exhibit high regioselectivity, often exclusively yielding mono- or di-iodinated products. The biosynthesis of thyroid hormones in the thyroid gland involves the peroxidase-catalyzed iodination of tyrosine residues within the protein thyroglobulin. youtube.com
While the direct enzymatic synthesis of this compound has not been extensively reported, a chemoenzymatic approach could be envisioned. This would involve the enzymatic iodination of a suitable L-tyrosine derivative, followed by a chemical coupling step to introduce the 3-methylphenyl ether linkage. This approach could potentially reduce the need for extensive use of protecting groups and harsh reaction conditions.
Analytical Techniques for Synthetic Pathway Validation
The validation of the synthetic pathway and the characterization of the final product, this compound, rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic techniques are indispensable for the isolation and purification of the target compound from the reaction mixture and for assessing its purity. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative-scale separations of iodinated amino acids. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed.
Thin-layer chromatography (TLC) is another useful technique for monitoring the progress of a reaction and for the preliminary separation of products. nih.gov By comparing the retention factor (Rf) of the product with that of the starting materials, the conversion can be estimated.
For the purification of amino acids, ion-exchange chromatography can also be a valuable technique, separating compounds based on their net charge. column-chromatography.comresearchgate.net
The structural elucidation of this compound is achieved through a combination of spectroscopic and mass spectrometric methods.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for amino acid derivatives. Isotope dilution tandem mass spectrometry has been used for the determination of iodotyrosines. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the carboxylic acid, amino group, and the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.
By combining the data from these analytical techniques, the identity, purity, and structure of the synthesized this compound can be unequivocally confirmed.
Research on this compound Remains Undisclosed
Comprehensive searches for the chemical compound this compound have yielded no specific publicly available scientific literature or research data. As a result, an article detailing its biochemical interactions and functional modulations as per the requested outline cannot be generated at this time.
The inquiry sought to explore the biochemical profile of this compound, with a specific focus on its interactions with thyroid hormone receptors, its influence on gene expression, and its role in various enzymatic pathways. The requested structure of the article included detailed subsections on ligand-receptor interaction mechanisms, modulatory effects on gene expression, and investigations into its interactions with enzymes involved in catecholamine synthesis, as well as its potential as a substrate for aminotransferase assays and its effect on protein tyrosine phosphatases.
However, extensive database searches and broad inquiries for this specific compound have not returned any relevant studies. The scientific information available primarily pertains to the related but structurally distinct compound, 3,5-Diiodo-L-tyrosine, which is a known intermediate in the biosynthesis of thyroid hormones. The addition of the O-(3-methylphenyl) group creates a unique molecule for which the biochemical properties have not been described in the accessible literature.
Therefore, without any foundational research on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the specific and detailed outline provided. The creation of content on its biochemical interactions would amount to speculation, which would violate the principles of scientific accuracy.
Further research and publication in peer-reviewed scientific journals are required before a comprehensive understanding of this compound's biochemical and functional roles can be established.
Biochemical Interactions and Functional Modulations of 3,5 Diiodo O 3 Methylphenyl L Tyrosine
Enzymatic Pathway Investigations
Influence on Non-Heme Iron Enzyme Activities
Research into the direct effects of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine on non-heme iron enzymes is not extensively documented in publicly available literature. However, insights can be drawn from studies on its parent compound, 3,5-Diiodo-L-tyrosine (DIT). DIT has been identified as an inhibitor of tyrosine hydroxylase, with a reported IC50 value of 20 µM. mdpi.com Tyrosine hydroxylase is a critical non-heme iron-containing enzyme that catalyzes the rate-limiting step in the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govnih.govyoutube.com The enzyme utilizes an iron (Fe2+) atom at its active site, which is coordinated by histidine and glutamate (B1630785) residues, to facilitate the hydroxylation of L-tyrosine to L-DOPA. nih.govyoutube.com
The inhibitory effect of DIT on tyrosine hydroxylase suggests a potential for this compound to exhibit similar activity. However, the O-(3-methylphenyl) substitution on the phenolic hydroxyl group could alter the molecule's binding affinity and inhibitory potency at the enzyme's active site. The precise impact of this modification on the inhibition of tyrosine hydroxylase and other non-heme iron enzymes remains a subject for further empirical investigation.
Table 1: Interaction with Tyrosine Hydroxylase
| Compound | Target Enzyme | Enzyme Type | Effect | IC50 |
|---|---|---|---|---|
| 3,5-Diiodo-L-tyrosine (DIT) | Tyrosine Hydroxylase | Non-Heme Iron Enzyme | Inhibition | 20 µM mdpi.com |
| This compound | Tyrosine Hydroxylase | Non-Heme Iron Enzyme | Undetermined | Undetermined |
Role as a Precursor in Thyroid Hormone Metabolism
The role of this compound as a direct precursor in thyroid hormone metabolism is highly improbable due to its chemical structure. The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process that critically involves the coupling of iodinated tyrosine residues within the thyroglobulin protein. youtube.comyoutube.comyoutube.com The foundational precursors for this synthesis are monoiodotyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT). wikipedia.org
The established pathway for thyroid hormone synthesis involves the oxidative coupling of DIT molecules, catalyzed by thyroid peroxidase. youtube.comwikipedia.org Specifically, the coupling of two DIT molecules forms T4, while the coupling of one DIT molecule with one MIT molecule yields T3. wikipedia.org A crucial requirement for this coupling reaction is the presence of a free phenolic hydroxyl group on the iodotyrosine residues.
In the case of this compound, this essential hydroxyl group is blocked by the O-(3-methylphenyl) ether linkage. This modification would sterically and electronically hinder the necessary coupling reaction from occurring. Therefore, it is not considered a direct precursor for the synthesis of thyroid hormones through the conventional metabolic pathway.
While there are no specific intermediate metabolite studies available for this compound, studies on the metabolism of DIT have been conducted. For instance, research has shown that DIT can be metabolized to 3,5-diiodosynephrine in rabbits. The metabolic fate of this compound would likely involve different enzymatic pathways due to the O-alkylation. It is plausible that its metabolism could involve cleavage of the ether bond, which would release DIT, or modifications to the phenyl ring or the amino acid side chain. However, without specific studies, its metabolic pathway and potential intermediate metabolites remain speculative.
Antioxidant Properties and Associated Biochemical Pathways
The antioxidant potential of phenolic compounds is a well-established area of biochemical research. oup.com The ability of a phenol (B47542) to act as an antioxidant is largely dependent on the presence of a hydroxyl group that can donate a hydrogen atom to neutralize free radicals.
There are no direct in vitro studies on the antioxidant properties of this compound. However, the antioxidant activity of related phenolic compounds, including flavonoids, has been extensively studied. A general finding from this body of research is that the O-methylation of hydroxyl groups on flavonoids tends to decrease their radical scavenging capacity. nih.govnih.govnih.gov The free hydroxyl group is critical for the antioxidant activity, as it participates in the hydrogen atom transfer mechanism that quenches free radicals. oup.com
Given that the phenolic hydroxyl group in this compound is blocked by the O-(3-methylphenyl) group, its intrinsic antioxidant activity is expected to be significantly lower than that of its parent compound, DIT. Any residual antioxidant activity would likely be attributable to other structural features, though this is considered to be minor in comparison to the contribution of a free phenolic hydroxyl group.
Table 2: Predicted Antioxidant Activity
| Compound | Key Structural Feature for Antioxidant Activity | Predicted Antioxidant Capacity |
|---|---|---|
| 3,5-Diiodo-L-tyrosine (DIT) | Free Phenolic Hydroxyl Group | Present |
| This compound | Blocked Phenolic Hydroxyl Group | Significantly Reduced |
Influence on Neurotransmitter Synthesis Research
The primary link between this compound and neurotransmitter synthesis research stems from the known inhibitory effect of its parent compound, DIT, on tyrosine hydroxylase. mdpi.com As previously mentioned, tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines. nih.gov Inhibition of this enzyme would lead to a reduction in the production of dopamine, norepinephrine, and epinephrine.
The potential for this compound to also inhibit tyrosine hydroxylase makes it a compound of interest in neuroscience research. The O-(3-methylphenyl) group may alter its ability to cross the blood-brain barrier and could modify its binding characteristics within the active site of the enzyme. Further research is required to determine if this compound acts as an inhibitor, and to what extent, in comparison to DIT. Understanding its specific effects could provide valuable tools for studying the regulation of catecholamine synthesis and its role in various physiological and pathological processes.
Advanced Research Methodologies and Applications for 3,5 Diiodo O 3 Methylphenyl L Tyrosine
Utilization as Biochemical Probes and Tracers in Metabolic Studies
The structure of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine lends itself to use as a biochemical probe and tracer in metabolic studies. The two iodine atoms can be substituted with radioactive isotopes, such as ¹²⁵I or ¹³¹I, to create radiolabeled tracers for tracking the metabolic fate of this amino acid derivative in cellular and whole-organism systems. The O-(3-methylphenyl) group introduces a significant structural modification that can influence its recognition and processing by enzymes and transport proteins involved in amino acid and thyroid hormone metabolism.
Researchers can utilize radiolabeled this compound to investigate its uptake, distribution, and excretion, providing insights into how the O-alkylation and the specific substitution pattern on the phenyl ring affect these processes. These studies are critical for understanding the structure-activity relationships of molecules targeting metabolic pathways.
Hypothetical Metabolic Tracer Study Data:
| Parameter | 3,5-Diiodo-L-tyrosine | This compound |
| Cellular Uptake (nmol/mg protein/min) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Thyroidal Accumulation (%) | 15.2 ± 1.5 | 3.1 ± 0.4 |
| Biliary Excretion (%) | 8.7 ± 0.9 | 25.4 ± 2.1 |
| Plasma Half-life (hours) | 1.2 ± 0.1 | 4.5 ± 0.5 |
This table presents hypothetical data to illustrate the potential differences in metabolic parameters between the parent compound and its O-alkylated derivative. The addition of the O-(3-methylphenyl) group would likely increase lipophilicity, potentially leading to altered cellular uptake, reduced thyroidal accumulation due to steric hindrance, increased hepatobiliary clearance, and a longer plasma half-life.
Immunoassay Development for Quantification of Derivatives
The unique structural features of this compound make it a suitable hapten for the development of specific immunoassays. By conjugating this molecule to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), it can be used to generate polyclonal or monoclonal antibodies that specifically recognize the O-(3-methylphenyl)-diiodotyrosine moiety.
These antibodies can then be employed in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), to quantify the compound or its metabolites in biological samples. The specificity of the antibody would be crucial, and it would be directed against the unique epitope formed by the combination of the diiodo-tyrosine backbone and the 3-methylphenyl ether group. A radioimmunoassay for the related compound 3,5-diiodo-L-tyrosine (DIT) has been successfully developed, demonstrating the feasibility of this approach for iodinated tyrosines. researchgate.net
Illustrative Immunoassay Development Parameters:
| Parameter | Value/Observation |
| Hapten | This compound |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) |
| Immunization Host | Rabbit |
| Resulting Antibody Titer | 1:50,000 |
| Assay Format | Competitive ELISA |
| Limit of Detection | 0.1 ng/mL |
| Cross-reactivity with 3,5-Diiodo-L-tyrosine | < 1% |
| Cross-reactivity with L-tyrosine | < 0.01% |
This table provides an example of the expected parameters in the development of a specific immunoassay for this compound.
In Vitro and Ex Vivo Models for Bioactivity and Mechanism Elucidation
In vitro and ex vivo models are indispensable for characterizing the biological activity and elucidating the mechanism of action of novel compounds like this compound. Cell culture systems, such as primary hepatocytes or thyroid follicular cells, can be used to assess its effects on cellular processes, including cytotoxicity, gene expression, and signaling pathways.
For instance, researchers could investigate whether this compound interacts with enzymes involved in thyroid hormone metabolism, such as thyroid peroxidase or deiodinases. nih.gov The O-(3-methylphenyl) group might confer inhibitory or modulatory properties on these enzymes. Ex vivo tissue preparations, such as isolated perfused liver or thyroid slices, can provide a more integrated physiological context to study the compound's metabolism and acute effects.
Unnatural Amino Acid Incorporation Methods in Enzyme Studies
The field of synthetic biology allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, enabling detailed studies of enzyme structure and function. nih.govresearchgate.net this compound could potentially be used as a UAA to probe the active sites of enzymes. The iodinated and O-alkylated side chain can introduce unique steric and electronic properties into a protein's microenvironment.
To achieve this, an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair would need to be evolved to specifically recognize and incorporate this compound in response to a nonsense or frameshift codon. The successful incorporation of other tyrosine derivatives, such as O-methyl-L-tyrosine, into proteins in living cells has paved the way for such applications. labome.com Once incorporated, the diiodo-moieties can serve as heavy-atom derivatives for X-ray crystallography, aiding in protein structure determination.
Chiral Discrimination Research using Iodinated Tyrosines
Iodinated tyrosines have been shown to be effective chiral references for the discrimination of D- and L-amino acids. nih.gov This is typically achieved using mass spectrometry techniques where the formation of diastereomeric complexes with a metal ion and the chiral reference is analyzed. The degree of chiral discrimination often increases with the number of iodine atoms on the aromatic ring. nih.gov
While research has focused on 3,5-diiodo-L-tyrosine, the introduction of the O-(3-methylphenyl) group in this compound could further enhance its utility in chiral discrimination studies. The bulky and conformationally distinct side chain could lead to more pronounced differences in the stability and fragmentation patterns of the diastereomeric complexes formed with D- and L-analyte amino acids, potentially improving the sensitivity and resolution of chiral analysis methods.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and purifying 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine?
Synthesis typically involves iodination of L-tyrosine derivatives followed by O-alkylation with 3-methylphenyl groups. Key steps include:
- Iodination Control : Use stoichiometric iodine in buffered aqueous solutions (pH 7.0) to avoid over-iodination. Monitor reaction progress via thin-layer chromatography (TLC) with solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) to separate intermediates .
- Purification : Post-reaction, employ silica-gel column chromatography or preparative TLC. Confirm purity using ninhydrin spray (for free amino groups) and UV-Vis spectrophotometry (400–540 nm) to detect iodinated aromatic rings .
Basic: How can researchers validate the purity and structural integrity of this compound?
- TLC Analysis : Use the solvent system above to resolve unreacted precursors. Compare mobility against standards (e.g., 3-nitrotyrosine) and detect ninhydrin-reactive spots .
- Spectrophotometry : Quantify absorbance peaks between 400–480 nm, characteristic of diiodinated tyrosine derivatives. Use microplate readers (e.g., Bio-Tek µQuant) for high-throughput analysis .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~525.08 g/mol for the free acid) and fragmentation patterns to verify the 3-methylphenyl substitution .
Advanced: How does this compound interact with enzymatic systems like tyrosinase?
- Enzyme Assay Design : Adapt protocols for L-tyrosine oxidation (e.g., tyrosinase activity assays). Prepare reaction cocktails with the compound as a substrate and monitor dopaquinone formation at 475 nm .
- Competitive Inhibition Studies : Compare kinetic parameters (Km, Vmax) with L-tyrosine to assess binding affinity. Structural iodine atoms may sterically hinder enzyme-substrate interactions, altering catalytic efficiency .
Advanced: How should researchers address contradictions in biochemical activity data for iodinated tyrosine derivatives?
- Case Example : shows nitrite-treated L-tyrosine forms nitrosated derivatives with distinct TLC mobility, while notes weak hydrate inhibition by L-tyrosine. To resolve discrepancies:
Advanced: What strategies optimize detection of this compound in complex mixtures?
- Multivariate TLC Optimization : Use design-of-experiment (DoE) approaches to refine solvent ratios and detection sprays (e.g., ninhydrin for amino groups, iodine vapor for aromatic rings). Achieve resolution (Rf > 0.5) with minimal spot tailing .
- Hyphenated Techniques : Couple TLC with MS or IR spectroscopy for structural confirmation. For example, silica-gel scrapings from TLC plates can be eluted for LC-MS analysis .
Advanced: How do structural modifications (e.g., 3-methylphenyl substitution) affect the compound’s bioavailability compared to analogs?
- Absorption Studies : Adapt nasal absorption assays (e.g., in situ carrier-mediated transport models) to compare permeability with unmodified L-tyrosine. Measure log P (octanol-water partition coefficient) to assess lipophilicity changes .
- Metabolic Stability : Use hepatocyte or microsomal assays to evaluate demethylation or deiodination rates. The 3-methylphenyl group may reduce hepatic clearance compared to smaller substituents .
Advanced: What are the implications of iodine substitution on the compound’s redox behavior in biological systems?
- Oxidative Stress Models : Incubate with peroxynitrite (PN) or reactive oxygen species (ROS) to simulate in vivo conditions. Monitor nitrotyrosine formation via TLC and spectrophotometry; iodine may stabilize the aromatic ring against nitration .
- Electrochemical Analysis : Use cyclic voltammetry to compare redox potentials with non-iodinated analogs. Iodine’s electron-withdrawing effects may shift oxidation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
